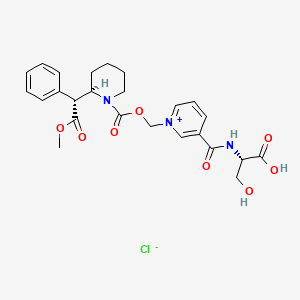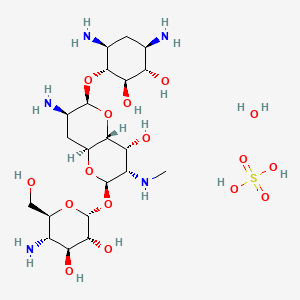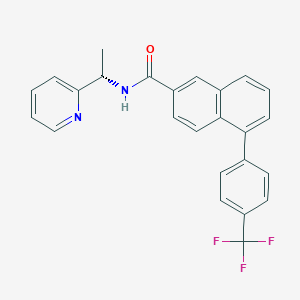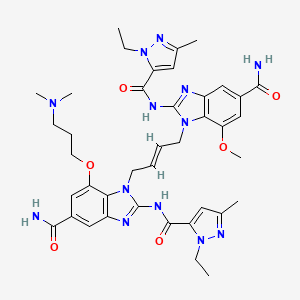
Ac-Gly-Gln-Phe-Arg-benzothiazol-2-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MM3122 is a novel compound that has garnered significant attention due to its potent antiviral properties. It is a selective inhibitor of type II transmembrane serine protease (TMPRSS2), which plays a crucial role in the entry of viruses such as SARS-CoV-2 and MERS-CoV into human cells . This compound has shown subnanomolar potency against several human serine proteases, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MM3122 involves the use of peptidomimetic inhibitors targeting host cell human serine proteases . The compound is prepared by combining specific amino acid sequences with a ketobenzothiazole moiety, which is crucial for its inhibitory activity . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS) to achieve the desired concentration and purity .
Industrial Production Methods: Industrial production of MM3122 would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process would also include rigorous purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: MM3122 primarily undergoes inhibition reactions where it binds to the active site of TMPRSS2, blocking its proteolytic activity . This inhibition prevents the virus from processing its glycoproteins, thereby hindering its ability to enter and replicate within host cells .
Common Reagents and Conditions: The synthesis and application of MM3122 involve reagents such as DMSO, PBS, and various amino acids . The compound is typically used in concentrations ranging from nanomolar to micromolar levels to achieve effective inhibition .
Major Products Formed: The primary product formed from the reaction of MM3122 with TMPRSS2 is an inactive enzyme complex, which prevents the virus from entering human cells .
Scientific Research Applications
MM3122 has a wide range of scientific research applications, particularly in the fields of virology, pharmacology, and medicinal chemistry . Some of its notable applications include:
Mechanism of Action
MM3122 exerts its effects by selectively inhibiting TMPRSS2, a serine protease involved in the activation of viral glycoproteins . By binding to the active site of TMPRSS2, MM3122 prevents the protease from cleaving and activating the viral spike protein, thereby blocking viral entry into host cells . This mechanism is particularly effective against coronaviruses, which rely on TMPRSS2 for cell entry .
Comparison with Similar Compounds
Camostat: Another TMPRSS2 inhibitor, but with lower potency compared to MM3122.
Nafamostat: Similar to Camostat, it inhibits TMPRSS2 but has different pharmacokinetic properties.
GRL0617: A non-covalent inhibitor of TMPRSS2, with distinct structural features compared to MM3122.
Uniqueness of MM3122: MM3122 stands out due to its subnanomolar potency and high selectivity for TMPRSS2 . Its unique structure, incorporating a ketobenzothiazole moiety, contributes to its superior inhibitory activity and makes it a valuable lead compound for further drug development .
Properties
Molecular Formula |
C31H39N9O6S |
|---|---|
Molecular Weight |
665.8 g/mol |
IUPAC Name |
(2S)-2-[(2-acetamidoacetyl)amino]-N-[(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide |
InChI |
InChI=1S/C31H39N9O6S/c1-18(41)36-17-26(43)37-22(13-14-25(32)42)28(45)39-23(16-19-8-3-2-4-9-19)29(46)38-21(11-7-15-35-31(33)34)27(44)30-40-20-10-5-6-12-24(20)47-30/h2-6,8-10,12,21-23H,7,11,13-17H2,1H3,(H2,32,42)(H,36,41)(H,37,43)(H,38,46)(H,39,45)(H4,33,34,35)/t21-,22-,23-/m0/s1 |
InChI Key |
ZEPMYXYJCBQSLH-VABKMULXSA-N |
Isomeric SMILES |
CC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CC(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(10R)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10823694.png)


![15-Hydroxy-13,13,20,20,34,34,41,41-octamethyl-39-oxido-21,33-dioxa-3,6,15,48,50-pentaza-39-azoniapentadecacyclo[42.5.2.13,10.01,42.02,28.04,12.04,27.06,10.014,26.016,25.017,22.028,40.029,38.032,37.044,48]dopentaconta-14(26),16(25),17(22),18,23,29(38),30,32(37),35,39-decaene-5,49,51,52-tetrone](/img/structure/B10823704.png)
![[2,4-di(propan-2-yloxy)phenyl] 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate](/img/structure/B10823712.png)

![(2'R,3R,3'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(3-hydroxy-3-methylcyclobutyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B10823719.png)
![N-cyclobutyl-2-[3-(2-piperidin-1-ylethylsulfamoylamino)phenyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B10823721.png)
![1,4-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]butane-1,4-dione](/img/structure/B10823730.png)
![[(1S)-1-[[2-[[(2R)-2-[[(2R)-2-acetamido-2-cyclopentylacetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]ethyl]boronic acid](/img/structure/B10823738.png)
![3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-3-yl)ethyl]-4-{1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl}-1H-pyrrole-2-carboxamide](/img/structure/B10823750.png)

